Vinyl Chloride

概要

説明

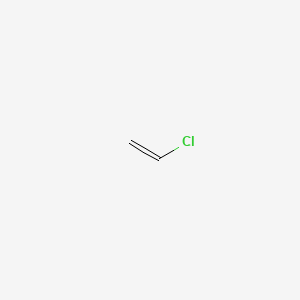

Vinyl chloride (VC), chemically known as chloroethene (C₂H₃Cl), is a halogenated alkene primarily used as a monomer in the production of polythis compound (PVC), a ubiquitous plastic in construction, packaging, and consumer goods . It is a colorless gas with a faintly sweet odor at ambient conditions and is highly flammable. VC is synthesized via ethylene chlorination or oxychlorination processes .

Key properties include:

- Molecular weight: 62.5 g/mol

- Boiling point: -13.4°C

- Carcinogenicity: Classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC) due to its link to hepatic angiosarcoma (ASL) and hepatocellular carcinoma .

準備方法

Balanced Process of Direct Chlorination and Oxychlorination

The balanced process, accounting for 95% of global vinyl chloride production, integrates ethylene (C₂H₄) chlorination and oxychlorination to optimize HCl recycling and minimize waste .

Direct Chlorination of Ethylene

Ethylene reacts with chlorine (Cl₂) in a liquid-phase exothermic reaction at 40–90°C and 1–3 bar to produce 1,2-dichloroethane (EDC):

Ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) catalysts achieve 98% EDC selectivity, with side products limited to <2% trichloroethane and chlorinated hydrocarbons . Reactors employ cooling jackets to manage heat, and unreacted Cl₂ is scrubbed using alkaline solutions .

Ethylene Oxychlorination

Oxychlorination consumes HCl byproduct from EDC pyrolysis, enabling a closed-loop system:

Fixed-bed reactors with CuCl₂/γ-Al₂O₃ catalysts operate at 220–240°C and 5–10 bar, achieving 85–90% ethylene conversion and 94% EDC selectivity . Excess oxygen (O₂/C₂H₄ molar ratio = 0.5–1.0) suppresses COₓ formation (<1%) but risks catalyst deactivation via CuCl₂ sublimation above 250°C .

EDC Pyrolysis and VCM Purification

EDC undergoes thermal cracking in tubular reactors at 480–530°C and 15–35 bar:

Conversion per pass is 50–65%, with VCM selectivity >99% . Quench towers rapidly cool the effluent to 150°C, separating HCl (recycled to oxychlorination) and unreacted EDC (recycled to pyrolysis). Final VCM purification via distillation yields 99.9% purity, with chlorinated heavies (e.g., 1,1,2-trichloroethane) removed as residues .

Table 1: Performance Metrics of Balanced Process

Dual Catalyst System for Ethene Oxychlorination

A 2020 innovation employs a dual reactor system to enhance VCM yield while reducing combustion byproducts :

CeO₂/ZrO₂ Catalyst for EDC Synthesis

The first reactor uses ceria-zirconia (CeO₂/ZrO₂) to catalyze ethylene oxychlorination at 200°C:

ZrO₂ suppresses CO formation (0% vs. 5–15% over MgO or SiO₂ carriers) and increases EDC selectivity to 92% at 25% ethylene conversion . CeO₂’s oxygen mobility facilitates Cl- radical generation, while ZrO₂ stabilizes Ce³⁺ sites to prevent overoxidation.

Ca-Modified γ-Al₂O₃ for EDC Dehydrochlorination

The second reactor utilizes Ca-doped γ-Al₂O₃ to crack EDC into VCM at 300°C:

Calcium moderates acid sites, reducing coke formation from 12 mg/g·h (undoped Al₂O₃) to 2 mg/g·h and maintaining 98% VCM selectivity over 100 hours .

Table 2: Dual Catalyst System vs. Conventional Oxychlorination

| Metric | Dual System | CuCl₂/γ-Al₂O₃ |

|---|---|---|

| Operating Temperature (°C) | 200/300 | 220–240 |

| Space-Time Yield (g/L·h) | 650 | 480 |

| CO Selectivity (%) | 0 | 1–3 |

| Catalyst Stability (hours) | >100 | 50–70 |

| Data from |

Acetylene Hydrochlorination with Palladium Catalysts

As an alternative to ethylene-based routes, acetylene (C₂H₂) hydrochlorination avoids chlorine use but historically relied on toxic HgCl₂ catalysts. Recent advances employ Pd-based systems :

Reaction Mechanism

In N-methylpyrrolidone solvent at 120–150°C, PdCl₂ catalyzes:

Kinetic studies indicate a Langmuir-Hinshelwood mechanism where adsorbed C₂H₂ reacts with HCl on Pd⁰ sites regenerated by Cl⁻ ligands .

Performance and Optimization

At 150°C, 99.7% acetylene conversion and 98.3% VCM selectivity are achieved with 0.5 wt% PdCl₂. Space-time yields reach 652 g/L·h, surpassing HgCl₂ benchmarks (500 g/L·h) . Deactivation via Pd sintering is mitigated by adding 1% Bi as a stabilizer, extending catalyst life to 1,000 hours.

Environmental and Energy Considerations

Emissions and Waste Management

The balanced process generates 0.8–1.2 kg CO₂ per kg VCM, primarily from oxychlorination’s exothermic heat . Chlorinated residues (0.5–1.0% of output) are incinerated with caustic scrubbing to capture HCl.

Energy Integration

Modern plants recover 85% of pyrolysis heat via steam generation, reducing net energy demand to 8–10 GJ/ton VCM . Heat pump-assisted distillation cuts VCM purification energy by 30% .

化学反応の分析

反応の種類: 塩化ビニルは、次のようなさまざまな種類の化学反応を起こします。

重合: 最も重要な反応で、塩化ビニルが重合してポリ塩化ビニル (PVC) を形成します。

酸化: 塩化ビニルは、空気中で光化学的に生成されたヒドロキシルラジカルと反応して分解し、塩化水素、ホルムアルデヒド、二酸化炭素が生成されます.

置換: 塩化ビニルは、特に強い求核剤の存在下で、置換反応を起こす可能性があります。

一般的な試薬と条件:

重合: 通常、制御された温度と圧力条件下で、ラジカル開始剤を使用します。

酸化: 光化学反応によって、環境中で自然に発生します。

主要な製品:

ポリ塩化ビニル (PVC): 塩化ビニルの重合によって形成される主要な製品。

塩化水素、ホルムアルデヒド、二酸化炭素: 塩化ビニルが空気中で酸化されて生成される生成物.

4. 科学研究での用途

塩化ビニルは、次のような科学研究において幅広い用途があります。

科学的研究の応用

Production of Polyvinyl Chloride (PVC)

The most prominent application of this compound is its conversion into polythis compound. Approximately 95% of this compound produced globally is utilized for this purpose. PVC is a versatile plastic used in numerous applications:

| Application | Description |

|---|---|

| Construction | Pipes, siding, window frames, and flooring materials. |

| Healthcare | Medical devices, IV bags, and tubing. |

| Consumer Goods | Toys, packaging materials, and credit cards. |

| Electrical Applications | Insulation for wires and cables. |

PVC's stability and durability make it suitable for these diverse applications .

Use in Plasticizers

This compound is also involved in the production of plasticizers that enhance the flexibility and workability of PVC. Recent studies have explored natural plasticizers derived from vegetable oils that can replace traditional phthalates . These innovations aim to improve the thermal stability and mechanical properties of PVC products.

Environmental Remediation

This compound has been identified as a contaminant in groundwater near industrial sites. Research indicates that soil microorganisms can degrade this compound into less harmful substances through various biochemical processes . This property has led to its study in environmental remediation efforts, particularly in contaminated landfills.

Industrial Applications

This compound is utilized in producing chlorinated solvents like 1,1,1-trichloroethane, which are important for various industrial cleaning processes . Additionally, it has historically been used as an aerosol propellant and refrigerant; however, these uses have declined due to health concerns associated with this compound exposure.

Case Study 1: PVC in Construction

A study conducted on the use of PVC pipes in urban infrastructure demonstrated their effectiveness in reducing leakage rates compared to traditional materials. The durability of PVC pipes resulted in lower maintenance costs over time .

Case Study 2: Impact on Health

Research has shown a correlation between occupational exposure to this compound and increased risks of certain cancers, such as angiosarcoma of the liver. This has led to stricter regulations governing its use in manufacturing environments .

作用機序

塩化ビニルは、主に細胞の巨大分子との相互作用によってその効果を発揮します。 空気中では、光化学的に生成されたヒドロキシルラジカルと反応して分解し、塩化水素、ホルムアルデヒド、二酸化炭素などの反応性中間体が生成されます . これらの中間体は細胞損傷を引き起こし、塩化ビニルの発癌性に寄与する可能性があります。

6. 類似の化合物との比較

塩化ビニルは、ジクロロエチレン、トリクロロエチレン、テトラクロロエチレンなどの他の有機塩素化合物に似ています . ポリ塩化ビニル (PVC) を形成する重合能力など、その独自の特性により、これらの化合物とは異なります。 さらに、塩化ビニルの可燃性と毒性は、他の類似の化合物とは異なるものです .

類似の化合物:

- ジクロロエチレン

- トリクロロエチレン

- テトラクロロエチレン

- アリルクロリド

塩化ビニルの独自の特性の組み合わせと、ポリ塩化ビニル (PVC) の製造におけるその広範な使用は、工業的および科学的両方の文脈におけるその重要性を強調しています。

類似化合物との比較

VC belongs to the chloroalkene family, which includes structurally related compounds such as allyl chloride (C₃H₅Cl) and vinylidene chloride (C₂H₂Cl₂). Below is a detailed comparison:

Chemical and Physical Properties

| Property | Vinyl Chloride (C₂H₃Cl) | Allyl Chloride (C₃H₅Cl) | Vinylidene Chloride (C₂H₂Cl₂) |

|---|---|---|---|

| Physical State | Gas | Liquid | Liquid |

| Odor | Slightly sweet | Pungent | Sharp, irritating |

| Reactivity | Moderate | Highly reactive | Highly reactive |

| Flammability | Flammable (LFL: 3.6% vol) | Highly flammable (LFL: 2.9%) | Flammable (LFL: 7.3%) |

| Primary Use | PVC production | Resins, pharmaceuticals | Films, coatings |

Toxicity and Health Effects

| Compound | Key Health Risks | Carcinogenicity (IARC Group) |

|---|---|---|

| This compound | Hepatic angiosarcoma, hepatocellular carcinoma, neurological damage | Group 1 (Confirmed) |

| Allyl Chloride | Severe respiratory irritation, liver/kidney toxicity (non-carcinogenic) | Not classified |

| Vinylidene Chloride | Lung and mammary tumors (animal models), limited human evidence | Group 2B (Possible) |

Industrial Production Pathways

- This compound : Ethylene chlorination → oxychlorination → purification .

- Allyl Chloride : Propylene chlorination at high temperatures .

- Vinylidene Chloride : Chlorination of 1,2-dichloroethane or dehydrochlorination of trichloroethane .

Research Findings on Carcinogenic Mechanisms

This compound

- Metabolic Activation: VC is metabolized to chloroethylene oxide, forming DNA adducts (e.g., 1,N⁶-ethenoadenine), which induce mutations in ras and p53 genes .

- Epidemiology : A 45-fold excess risk of ASL in workers with long-term exposure (>5 years) .

Vinylidene Chloride

- Animal Studies: Causes lung adenomas in mice and mammary tumors in rats, but human data remain inconclusive .

- Metabolism: Oxidized to epoxides, though less stable than VC metabolites, reducing carcinogenic potency .

生物活性

Vinyl chloride (VC) is a colorless gas with a sweet odor, primarily used in the production of polythis compound (PVC). Its biological activity is of significant concern due to its toxicological properties and carcinogenic potential. This article provides an overview of the biological effects, mechanisms of toxicity, and case studies related to this compound exposure.

Toxicological Overview

This compound is classified as a Group A human carcinogen by the EPA, indicating sufficient evidence of its carcinogenicity in humans. The primary health risks associated with this compound exposure include liver angiosarcoma, other cancers, and various acute and chronic health effects.

Acute Effects

Acute exposure to high concentrations of this compound can lead to central nervous system (CNS) effects, including dizziness, headaches, and in severe cases, respiratory failure. The following table summarizes the acute toxic effects based on inhalation exposure:

| Dose (ppm) | Duration of Exposure (min) | Signs and Symptoms |

|---|---|---|

| 8,000-20,000 | Varies | Dizziness, nausea, headache |

| 70,000-100,000 | Varies | Narcotic effects, coma |

| 120,000 | Varies | Cardiac arrhythmias, death |

| 4,000 | 5 | Threshold of effect |

| 8,000 | 5 | Dizziness |

| 12,000 | 5 | Dizziness, headache, nausea |

| 1,000 | 60 | Drowsiness, visual disturbances |

Chronic Effects

Chronic exposure to this compound has been linked to severe liver damage and cancer. Studies indicate that even low concentrations can lead to significant health risks over time. Long-term inhalation studies have shown that exposure to concentrations as low as 50 ppm can result in liver angiosarcoma and other malignancies.

Mechanisms of Toxicity

The metabolism of this compound primarily occurs in the liver through cytochrome P450 enzymes (CYP), leading to the formation of reactive metabolites such as chloroethylene oxide. This metabolic pathway is crucial for understanding how this compound exerts its toxic effects:

- Absorption : this compound is readily absorbed through the lungs.

- Metabolism : It undergoes oxidation by CYP enzymes to form epoxide intermediates.

- Toxic Effects : These metabolites can bind to cellular macromolecules, leading to mutations and cancer.

Case Study 1: Occupational Exposure

A cohort study involving workers at PVC manufacturing plants demonstrated a significantly elevated risk of liver angiosarcoma among those with prolonged exposure to this compound. The study highlighted the correlation between cumulative exposure levels and cancer incidence.

Case Study 2: Environmental Exposure

Residents living near this compound production facilities exhibited higher rates of respiratory issues and liver-related diseases compared to control populations. Epidemiological studies have shown increased mortality rates from lung cancer associated with PVC dust exposure.

Research Findings

Numerous studies have confirmed the carcinogenic potential of this compound across various animal models. Key findings include:

- Animal Studies : Inhalation studies in rats and mice have consistently shown a dose-dependent increase in the incidence of liver tumors.

- Biochemical Changes : Elevated levels of liver enzymes such as alkaline phosphatase and lactate dehydrogenase were observed in animals exposed to this compound, indicating liver damage.

Q & A

Basic Research Questions

Q. How should researchers design epidemiological studies to evaluate vinyl chloride exposure and systemic health effects?

- Methodological Answer : Epidemiological studies should prioritize routes of exposure (inhalation, oral, dermal) and health outcomes (e.g., hepatic, neurological, or reproductive effects) based on predefined inclusion criteria . Cohort studies (retrospective or prospective) and case-control designs are recommended, with stratification by exposure duration and dose levels. For occupational studies, ensure consistent monitoring of airborne concentrations and biological markers (e.g., urinary metabolites) to correlate exposure with outcomes .

Q. What criteria are used to assess the validity of studies in systematic reviews of this compound toxicology?

- Methodological Answer : Studies must meet inclusion criteria such as species (human or lab mammals), exposure routes, and health outcomes (e.g., systemic effects, carcinogenicity). Peer-reviewed articles are prioritized, with non-peer-reviewed studies undergoing external expert review to mitigate bias. Consistency across study designs, populations, and dose-response gradients (monotonic or non-monotonic) upgrades confidence in evidence .

Q. How can dose-response relationships be evaluated in this compound toxicity studies?

- Methodological Answer : Establish dose tiers (low, medium, high) and monitor outcomes across in vivo models (e.g., rodents) and human observational data. Use regression models to identify monotonic trends (linear increases in effect with dose) or non-monotonic patterns (e.g., U-shaped curves), which require mechanistic validation (e.g., receptor saturation or metabolic pathway shifts) . Upgrade confidence levels if multiple studies replicate gradients .

Advanced Research Questions

Q. What statistical models are most robust for analyzing this compound exposure datasets with non-normal distributions?

- Methodological Answer : The Inverse Transformed Logistic (ITL) distribution demonstrates superior goodness-of-fit for this compound exposure data compared to traditional models. Hyperparameters such as shape (α = 1.2) and scale (β = 0.8) optimize predictive accuracy, particularly for low-dose extrapolation in risk assessment . Validate models using Bayesian information criterion (BIC) and likelihood ratio tests.

Q. How can researchers resolve unexplained inconsistencies in this compound toxicity data across studies?

- Methodological Answer : Conduct sensitivity analyses to identify confounding variables (e.g., co-exposures, genetic susceptibility). Apply meta-regression to assess heterogeneity sources (e.g., species differences, exposure duration). If inconsistency persists, downgrade confidence levels and prioritize mechanistic studies (e.g., in vitro assays on metabolic activation via CYP2E1) to clarify biological plausibility .

Q. What methodologies address non-monotonic dose-response gradients in this compound carcinogenicity studies?

- Methodological Answer : For non-monotonic responses (e.g., hormetic effects at low doses), integrate pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for metabolic saturation or receptor antagonism. Validate using benchmark dose (BMD) analysis and compare with prior mechanistic data (e.g., DNA adduct formation thresholds). Upgrade confidence if non-monotonicity aligns with known biological pathways .

Q. How can bias in industry-influenced toxicological assessments of this compound be mitigated?

- Methodological Answer : Implement transparency protocols, such as pre-registering study designs and disclosing funding sources. Cross-validate industry data with independent studies (e.g., ATSDR reports) and prioritize peer-reviewed literature. Use weight-of-evidence approaches to reconcile discrepancies, emphasizing studies with low conflict-of-interest risk .

Q. What strategies integrate in vitro and in vivo data for this compound risk assessment?

- Methodological Answer : Apply quantitative in vitro-to-in vivo extrapolation (QIVIVE) models, scaling cell-based toxicity data (e.g., hepatic cell lines) to whole-organism responses using physiologically based kinetic (PBK) modeling. Calibrate with human biomonitoring data (e.g., thiodiglycolic acid levels) to refine uncertainty factors .

特性

IUPAC Name |

chloroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Cl/c1-2-3/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHJMEDXRYGGRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Cl, Array | |

| Record name | VINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | vinyl chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Vinyl_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26793-37-3, 25037-47-2, 9002-86-2 | |

| Record name | Ethene, chloro-, homopolymer, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26793-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethene, chloro-, homopolymer, syndiotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25037-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(vinyl chloride) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9002-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8021434 | |

| Record name | Vinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vinyl chloride appears as a colorless gas with a sweet odor. Easily ignited. Shipped as a liquefied gas under own vapor pressure. Contact with the unconfined liquid may cause frostbite by evaporative cooling. Leaks may be liquid or vapor. Vapors are heavier than air. May asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Suspected carcinogen. Used to make plastics, adhesives, and other chemicals., Gas or Vapor; Liquid; Other Solid; Pellets or Large Crystals, Colorless gas or liquid (below 7 degrees F) with a pleasant odor at high concentrations; Note: Shipped as a liquefied compressed gas; [NIOSH], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas or liquid (below 7 °F) with a pleasant odor at high concentrations., Colorless gas or liquid (below 7 °F) with a pleasant odor at high concentrations. [Note: Shipped as a liquefied compressed gas.] | |

| Record name | VINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethene, chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VINYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/566 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

7 °F at 760 mmHg (NTP, 1992), -13.8 °C, -13 °C, 7 °F | |

| Record name | VINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/566 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-110 °F (NTP, 1992), -78 °C, Gas (-108.4 °F (-78 °C)) - open cup., -78 °C (-112 °F) - closed cup, -78 °C c.c., -110 °F, NA (Gas) | |

| Record name | VINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Vinyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/566 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Slightly soluble (NTP, 1992), In water, 8.8X10+3 mg/L at 25 °C, In water, 2700 mg/L, Soluble in ethanol; very soluble in ethyl ether, Soluble in carbon tetrachloride and benzene, Soluble in hydrocarbons, oil, chlorinated solvents, and most common organic solvents., Solubility in water, g/l at 25 °C: 1.1 (poor), (77 °F): 0.1% | |

| Record name | VINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Vinyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.969 at 8.6 °F (USCG, 1999) - Less dense than water; will float, 0.9106 g/cu cm at 20 °C, Density (vapour at 15 °C): 8 g/l, Relative density (water = 1): 0.9 (liquid), 0.969 at 8.6 °F, 2.21(relative gas density) | |

| Record name | VINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/566 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.21 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 2.15 (Air = 1), Relative vapor density (air = 1): 2.2, 2.21 | |

| Record name | VINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/566 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

3877.5 mmHg (USCG, 1999), 2980 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 334, 3.3 atm | |

| Record name | VINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/566 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Commercial grade contains 1-2% impurities: water, non-volatile residues, acetaldehyde, hydrogen chloride, hydrogen peroxide, and methyl chloride., Specifications for a typical commercial product call for maxima in mg/kg by weight of the following impurities: unsaturated hydrocarbons - 10; acetaldehyde - 2; dichloro compounds - 16; water - 15 ; hydrogen chloride - 2; nonvolatiles - 200; iron - 0.4. Phenol at levels of 25-50 mg/kg by weight is used as a stabilizer to prevent polymerization., The impurities /of vinyl chloride are as follows:/ acetic aldehyde 5 ppm, butane 8 ppm, 1,3-butadiene 10 ppm, chlorophene 10 ppm, diacetylene 4 ppm, vinyl acetylene 10 ppm, propine 3 ppm, methylchloride 100 ppm. | |

| Record name | Vinyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas or liquid (below 77 degrees F) [Note: Shipped as a liquefied compressed gas] | |

CAS No. |

75-01-4 | |

| Record name | VINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl chloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/vinyl-chloride-results-aegl-programs | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Ethene, chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD06X94M2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vinyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/566 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene, chloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KU92DDA8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-245 °F (NTP, 1992), -153.84 °C, -154 °C, -256 °F | |

| Record name | VINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/566 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。